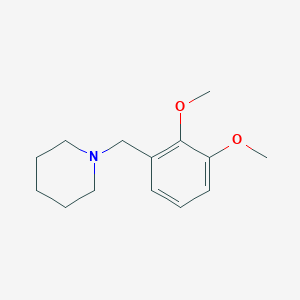
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide (DMBN) is a chemical compound that belongs to the class of nitrobenzamides. DMBN has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Wirkmechanismus
The mechanism of action of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activities, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been evaluated for its potential as an analgesic and has been found to exhibit moderate pain-relieving effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide is also stable under a range of conditions, making it suitable for use in a variety of experiments. However, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide. One area of interest is the development of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the mechanism of action of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide, which could lead to the development of more potent and selective compounds. Additionally, further studies are needed to evaluate the potential toxicity and side effects of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide in vivo.
Synthesemethoden
The synthesis of N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide involves the reaction of 4,5-dimethoxy-2-nitrobenzoyl chloride with N-benzyl-N-methylamine in the presence of triethylamine. The reaction proceeds at room temperature and yields N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide as a yellow solid with a melting point of 120-122°C.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide has also been evaluated for its antimicrobial activity and has been found to be effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-benzyl-4,5-dimethoxy-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-18(11-12-7-5-4-6-8-12)17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSXECWWMMAIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)


![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)